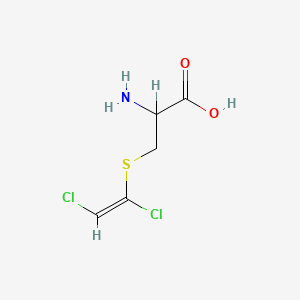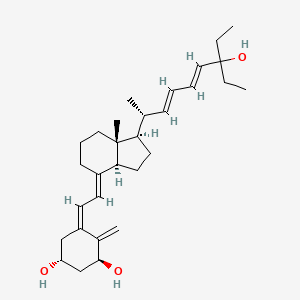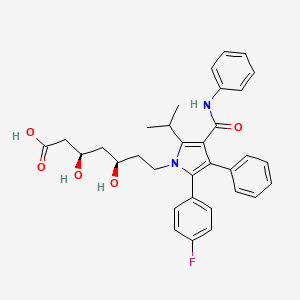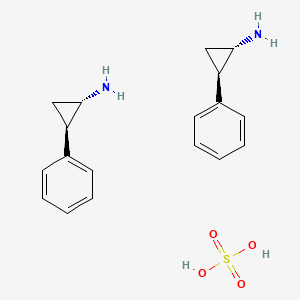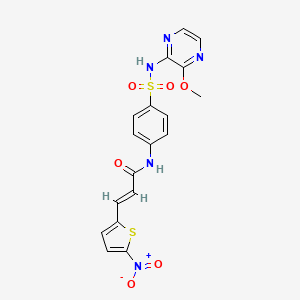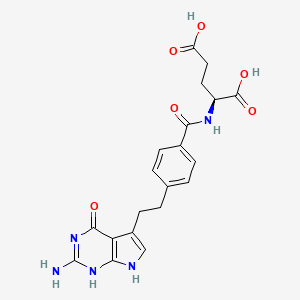![molecular formula C23H29NO4S B1662254 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate CAS No. 207455-25-2](/img/structure/B1662254.png)
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine, also known as benzothiophenylcyclohexylpiperidine (BTCP), is a psychoactive recreational drug of the arylcyclohexylamine class which is related to phencyclidine (PCP) . It has a molecular formula of C20H27NS .
Molecular Structure Analysis
The molecular structure of 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine consists of a benzothiophenyl group attached to a cyclohexylpiperidine group . The average mass of the molecule is 313.500 Da and the monoisotopic mass is 313.186432 Da .Physical And Chemical Properties Analysis
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine has a density of 1.1±0.1 g/cm3, a boiling point of 439.9±20.0 °C at 760 mmHg, and a flash point of 219.9±21.8 °C . It has 1 H bond acceptor, 0 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 7.61 .Scientific Research Applications
Inhibitor of Trypanothione Reductase
- BTCP (1, 1‐(1‐benzo[b]thiophen‐2‐yl‐cyclohexyl) piperidine) was found to be a competitive inhibitor of trypanothione reductase, a potential drug target in trypanosome and leishmania parasites. This compound showed biological activity against T. brucei, although with limited selectivity against mammalian cells. Further, analogues with improved enzymatic and biological activity were developed (Patterson et al., 2009).
Involvement in the Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors
- This compound was part of a study exploring novel anaplastic lymphoma kinase inhibitors for cancer treatment. The study examined the pharmacokinetic properties, including hydrolysis-mediated clearance and enzymatic stability, of various related compounds (Teffera et al., 2013).
Synthesis of 1-Benzothiophen-2-amines
- Methods for synthesizing 1-benzothiophen-2-amines, which are key intermediates in producing compounds like Raloxifene and its analogs, were explored. This research contributes to understanding the chemical processes for synthesizing such compounds, which are important in medicinal chemistry (Petrov et al., 2015).
Synthesis and Cytotoxic Evaluation
- Novel 1,2,3-triazole-4-linked cyclohexanones, starting from cyclohexanone, were synthesized and evaluated for their cytotoxic activity in human breast cancer cell lines. This work contributes to understanding the potential therapeutic applications of these compounds in cancer treatment (Mahdavi et al., 2016).
Anti-Inflammatory Drug Discovery
- Two novel compounds, including a benzimidazole piperidine derivative, showed promising results as selective COX-2 inhibitors. This could have significant implications for developing safer anti-inflammatory drugs (Burayk et al., 2022).
properties
CAS RN |
207455-25-2 |
|---|---|
Product Name |
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate |
Molecular Formula |
C23H29NO4S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H25NS.C4H4O4/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18;5-3(6)1-2-4(7)8/h3-4,9-10,15H,1-2,5-8,11-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
AMTYJSWZECGJOO-BTJKTKAUSA-N |
Isomeric SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=C\C(=O)O)\C(=O)O |
SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O |
synonyms |
1-[1-(2-Benzo[b]thienyl)cyclohexyl)]piperidine maleate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



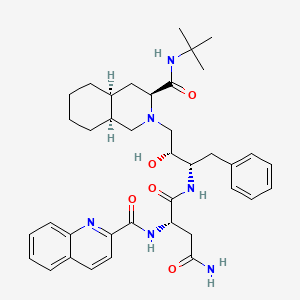
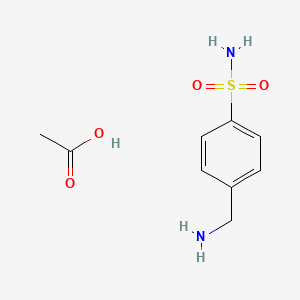
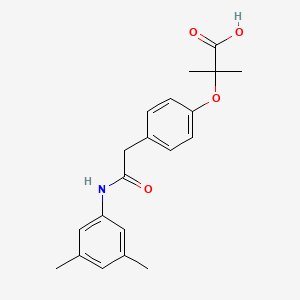
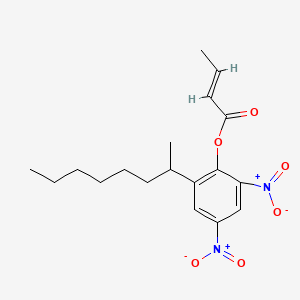
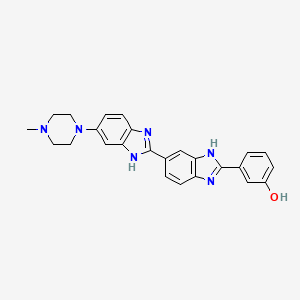
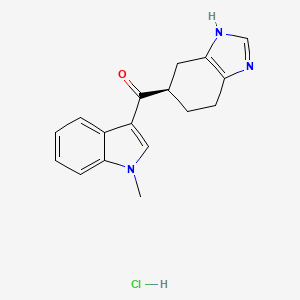
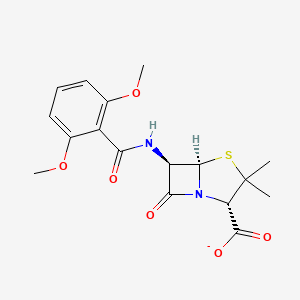
![N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide](/img/structure/B1662182.png)
